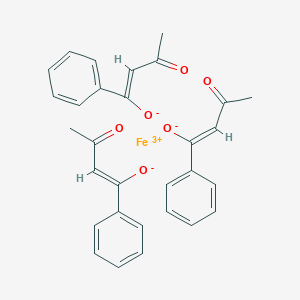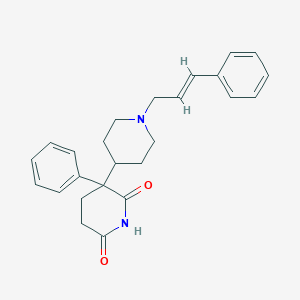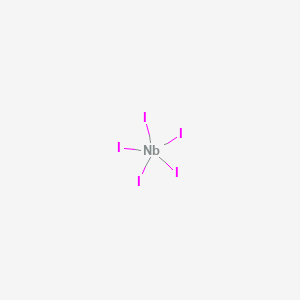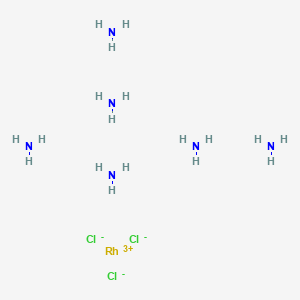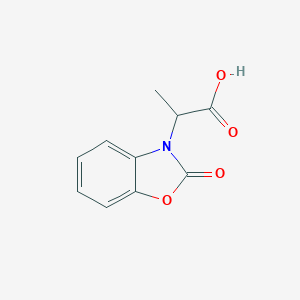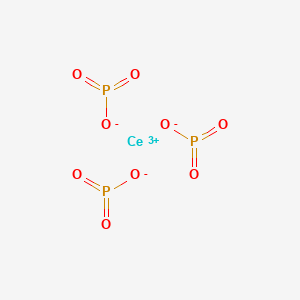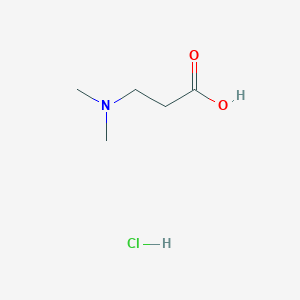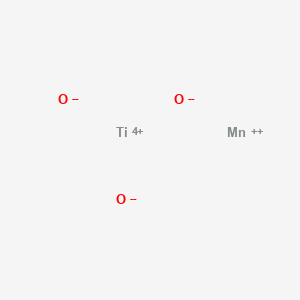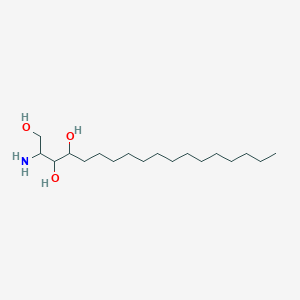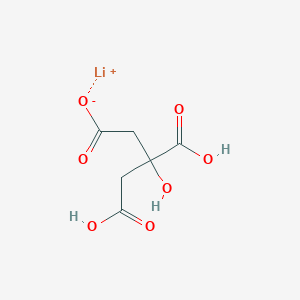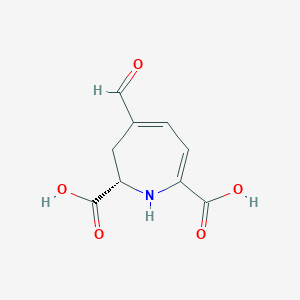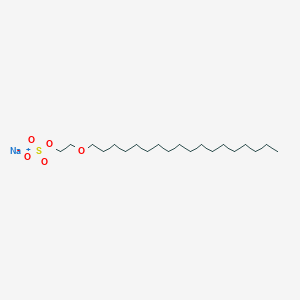
Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt, also known as sodium oleate, is a commonly used chemical in scientific research. It is a surfactant that is used in the synthesis of nanoparticles, as well as in the preparation of various types of emulsions. Sodium oleate is also used in the production of biodiesel, as it is an effective catalyst for the transesterification reaction. In
Wirkmechanismus
Sodium oleate acts as a surfactant, meaning that it reduces the surface tension of liquids. When added to a solution, it forms micelles, which are small clusters of molecules that surround and solubilize hydrophobic substances. In the synthesis of nanoparticles, Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate is added to the reaction mixture to stabilize the nanoparticles and prevent them from agglomerating. In the preparation of emulsions, Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate is added to the mixture to stabilize the emulsion and prevent the phases from separating.
Biochemische Und Physiologische Effekte
Sodium oleate is not toxic to humans and is generally regarded as safe. However, it can cause irritation to the skin and eyes, and should be handled with care. Ingestion of large amounts of Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate can cause gastrointestinal disturbances.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium oleate is a versatile surfactant that is widely used in scientific research. Its ability to stabilize nanoparticles and emulsions makes it a valuable tool in the synthesis of various materials. However, Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate can be difficult to work with, as it is hygroscopic and can absorb moisture from the air. This can affect the stability of the nanoparticles or emulsions being synthesized.
Zukünftige Richtungen
There are many potential future directions for research involving Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate. One area of interest is the use of Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate in the synthesis of new materials, such as metal-organic frameworks. Another area of interest is the use of Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate in the preparation of drug delivery systems. Sodium oleate could be used to stabilize nanoparticles containing drugs, allowing for controlled release of the drug over time. Additionally, more research could be done to optimize the synthesis of nanoparticles and emulsions using Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate, to improve their stability and performance.
Synthesemethoden
Sodium oleate can be synthesized by the reaction of oleic acid with Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt hydroxide. The reaction produces Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate and water. The reaction is exothermic and should be carried out in a well-ventilated area. The resulting Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate can be purified by washing with water and drying.
Wissenschaftliche Forschungsanwendungen
Sodium oleate is widely used in scientific research. It is used in the synthesis of nanoparticles, as it can stabilize the nanoparticles and prevent them from agglomerating. Sodium oleate is also used in the preparation of various types of emulsions. It can be used as a surfactant to stabilize the emulsion and prevent the phases from separating. Sodium oleate is also used in the production of biodiesel, as it is an effective catalyst for the transesterification reaction.
Eigenschaften
CAS-Nummer |
14858-61-8 |
|---|---|
Produktname |
Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt |
Molekularformel |
C20H41NaO5S |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
sodium;2-octadecoxyethyl sulfate |
InChI |
InChI=1S/C20H42O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-25-26(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
CCXOGWKVFCZBTN-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
14858-61-8 |
Synonyme |
Sulfuric acid 2-(octadecyloxy)ethyl=sodium ester salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



